2-Chloro-4-isopropyl-6-nitroquinoline
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Overview
Description
2-Chloro-4-isopropyl-6-nitroquinoline is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-Chloro-4-isopropyl-6-nitroquinoline can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-4-isopropylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale production .
Chemical Reactions Analysis
2-Chloro-4-isopropyl-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the isopropyl group, to form various oxidized derivatives.
Scientific Research Applications
2-Chloro-4-isopropyl-6-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: The compound is used in studies to understand the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-6-nitroquinoline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key biological pathways, making it useful in medicinal applications .
Comparison with Similar Compounds
2-Chloro-4-isopropyl-6-nitroquinoline can be compared with other nitroquinoline derivatives, such as 2-chloro-6-nitroquinoline and 4-isopropyl-6-nitroquinoline. These compounds share similar structural features but differ in their substitution patterns, which can influence their reactivity and biological activity . The presence of the isopropyl group in this compound provides unique steric and electronic effects that can enhance its interactions with biological targets compared to its analogs .
Properties
Molecular Formula |
C12H11ClN2O2 |
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Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-6-nitro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3 |
InChI Key |
QKNUDKYQIDLNCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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